6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a naphthalene moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-naphthol: A naphthalene derivative with similar structural features.
4,5-Dihydro-3H-pyridazin-3-one: A pyridazinone derivative with a similar core structure.
Uniqueness
6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to the combination of the naphthalene and pyridazinone moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-methyl-2-naphthalen-2-yl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C15H14N2O/c1-11-6-9-15(18)17(16-11)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |
InChI Key |
QZMHRISRUBNHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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